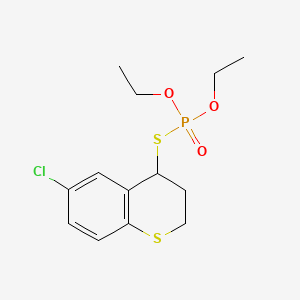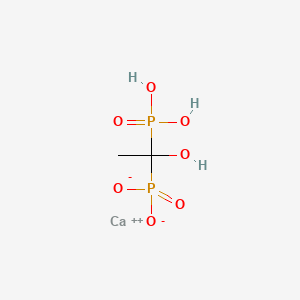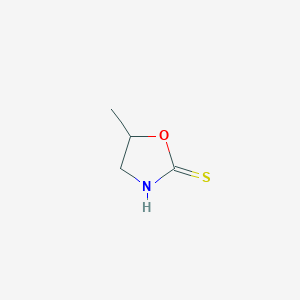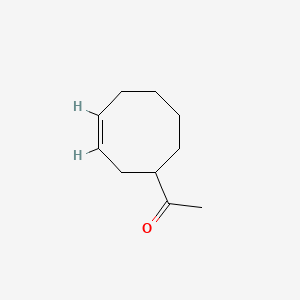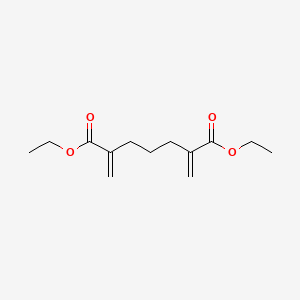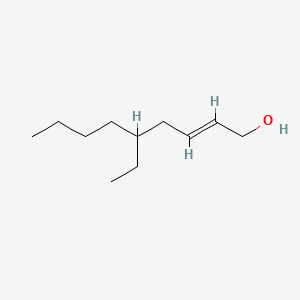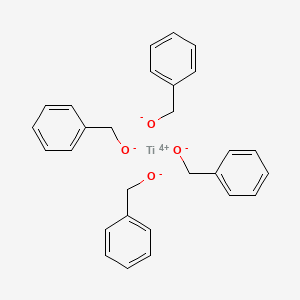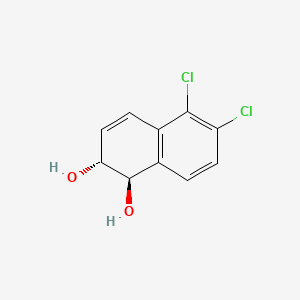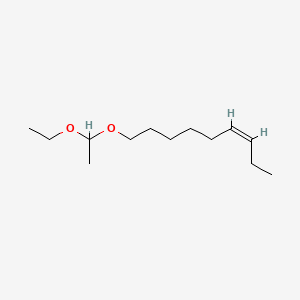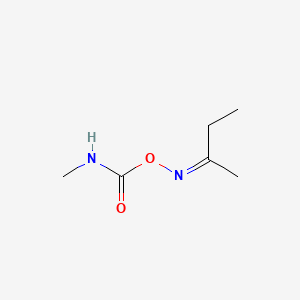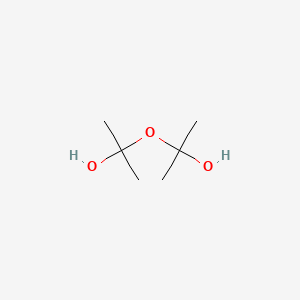
Titanium(3+) propanolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Titanium(3+) propanolate is an organometallic compound with the chemical formula ( \text{C}9\text{H}{21}\text{O}_3\text{Ti} ) It is a titanium-based compound where the titanium ion is in the +3 oxidation state and is coordinated with three propanolate ligands
準備方法
Synthetic Routes and Reaction Conditions
Titanium(3+) propanolate can be synthesized through the reaction of titanium(III) chloride with propanol in the presence of a base. The reaction typically proceeds as follows: [ \text{TiCl}_3 + 3 \text{C}_3\text{H}_7\text{OH} \rightarrow \text{Ti}(\text{O}\text{C}_3\text{H}_7)_3 + 3 \text{HCl} ] This reaction is carried out under an inert atmosphere to prevent oxidation of the titanium(III) ion. The mixture is usually heated to facilitate the reaction, and the product is purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing, heating, and purification helps in achieving consistent product quality. Additionally, the handling of titanium(III) chloride and propanol requires appropriate safety measures due to their reactivity and potential hazards.
化学反応の分析
Types of Reactions
Titanium(3+) propanolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to titanium(IV) propanolate.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The propanolate ligands can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as oxygen or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride can facilitate reduction reactions.
Substitution: Ligand exchange reactions can be carried out using different alcohols or other ligands.
Major Products
Oxidation: Titanium(IV) propanolate.
Reduction: Reduced titanium species or complexes.
Substitution: Titanium complexes with different ligands.
科学的研究の応用
Titanium(3+) propanolate has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.
Materials Science: The compound is used in the preparation of titanium-based materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Industry: It is used in the production of high-performance coatings and as a precursor for the synthesis of other titanium compounds.
作用機序
The mechanism by which titanium(3+) propanolate exerts its effects involves the coordination of the titanium ion with ligands, which can influence its reactivity and stability. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in catalytic reactions, the titanium center can facilitate the activation of substrates and promote the formation of desired products through various pathways.
類似化合物との比較
Similar Compounds
Titanium(IV) propanolate: Similar in structure but with titanium in the +4 oxidation state.
Titanium(III) isopropanolate: Similar but with isopropanolate ligands instead of propanolate.
Titanium(IV) isopropanolate: Similar but with both titanium in the +4 oxidation state and isopropanolate ligands.
Uniqueness
Titanium(3+) propanolate is unique due to the +3 oxidation state of titanium, which imparts different reactivity compared to its +4 counterparts. This makes it valuable in specific catalytic applications where the +3 oxidation state is advantageous.
特性
CAS番号 |
22922-82-3 |
|---|---|
分子式 |
C3H7OTi+2 |
分子量 |
106.95 g/mol |
IUPAC名 |
propan-1-olate;titanium(3+) |
InChI |
InChI=1S/C3H7O.Ti/c1-2-3-4;/h2-3H2,1H3;/q-1;+3 |
InChIキー |
RYLSEPOUGJUXIJ-UHFFFAOYSA-N |
正規SMILES |
CCC[O-].[Ti+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


